molecular formula C24H28N2O4S B296301 N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide

N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide

Cat. No. B296301
M. Wt: 440.6 g/mol
InChI Key: LMFONLLBTLIGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MSA-NH2, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves its interaction with ion channels and neurotransmitter release. It has been found to modulate the activity of ion channels such as voltage-gated calcium channels and potassium channels, which can affect neurotransmitter release. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to bind to the vesicular monoamine transporter, which is involved in the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have effects on mood and behavior. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been found to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This allows researchers to study the effects of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide on specific pathways in the nervous system. However, N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide can also have off-target effects and can interact with other proteins in cells, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the efficacy and safety of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide as a therapeutic agent. Another area of research is the development of new analogs of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide with improved specificity and potency. These analogs could be used to study specific ion channels and neurotransmitter systems in the nervous system. Finally, there is interest in studying the effects of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide on other physiological systems, such as the cardiovascular and immune systems.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction of mesitylsulfonyl chloride with 2-phenylethylamine to form mesitylsulfonyl-2-phenylethylamine. This intermediate compound is then reacted with 2-furylacetic acid to form N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C24H28N2O4S/c1-18-14-19(2)24(20(3)15-18)31(28,29)26(12-11-21-8-5-4-6-9-21)17-23(27)25-16-22-10-7-13-30-22/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,25,27)

InChI Key

LMFONLLBTLIGAA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C

Origin of Product

United States

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